molecular formula C9H9F2NO2 B1301762 2-amino-3-(2,3-difluorophenyl)propanoic Acid CAS No. 236754-62-4

2-amino-3-(2,3-difluorophenyl)propanoic Acid

Cat. No. B1301762
CAS RN: 236754-62-4
M. Wt: 201.17 g/mol
InChI Key: KSUXKFDPNKLPHX-UHFFFAOYSA-N
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Description

2-Amino-3-(2,3-difluorophenyl)propanoic acid is a compound that falls within the category of amino acids with a phenyl group substituted with fluorine atoms. While the provided papers do not directly discuss this exact compound, they do provide insights into similar structures and their synthesis, properties, and potential applications in medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of related compounds involves various strategies, such as the reduction of hydroxyimino precursors with zinc dust and formic acid, as seen in the preparation of racemic 2-amino-3-(heteroaryl)propanoic acids . Additionally, the synthesis of fluorinated amino acids is described, where the stereochemical outcomes of reactions with diethylamino)sulfur trifluoride (DAST) are discussed . These methods could potentially be adapted for the synthesis of 2-amino-3-(2,3-difluorophenyl)propanoic acid by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of amino acids and their analogs is crucial for their biological activity. The papers discuss the incorporation of fluorinated amino acids into peptides and the resulting structural data obtained, which includes bond lengths, bond angles, and Karplus parameters . This information is essential for understanding the three-dimensional conformation of the molecules and their interaction with biological targets.

Chemical Reactions Analysis

The chemical reactivity of amino acids with substituted phenyl groups can be inferred from the synthesis of analogs and their further transformation into peptides or other derivatives . The presence of fluorine atoms can significantly alter the reactivity and electronic properties of the phenyl ring, potentially leading to unique chemical behavior.

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are often characterized by spectroscopic methods, including IR, NMR, and MS spectrometry, as well as by elemental analyses and melting-point determinations . The introduction of fluorine atoms can affect the acidity of the amino acid, its hydrogen bonding capabilities, and its overall polarity, which in turn influences solubility, stability, and biological activity.

Scientific Research Applications

Biomedical Applications

2-Amino-3-(2,3-difluorophenyl)propanoic acid, while not directly mentioned, falls within the category of amino acids explored for their significant roles in biomedical applications. Research into poly(amino acid)s, specifically those built from natural amino acids like lysine, glutamic acid, and aspartic acid, shows promising applications in biomedicine. These compounds are valued for their biocompatibility, biodegradability, and their metabolizable degradation products. Highly branched polymers derived from these amino acids have been studied for their potential as delivery vehicles for genes and drugs, highlighting the advanced research into amino acid-based biopolymers for therapeutic uses (Thompson & Scholz, 2021).

Chemical and Physicochemical Studies

The spin label amino acid TOAC (2,2,6,6-tetramethyl-N-oxyl-4-amino-4-carboxylic acid) demonstrates the broader category of research into amino acids' chemical, physicochemical, spectroscopic, and conformational aspects. Although not directly matching the chemical structure of 2-amino-3-(2,3-difluorophenyl)propanoic acid, the studies on TOAC underline the significant interest in amino acids for understanding peptide behaviors, interactions with membranes, and the analysis of peptide secondary structure. This research area offers insights into the molecular dynamics of amino acids and peptides, which could include compounds with similar structures to 2-amino-3-(2,3-difluorophenyl)propanoic acid (Schreier et al., 2012).

Environmental Biodegradation

Investigations into the environmental fate of polyfluoroalkyl chemicals, including those with perfluoroalkyl moieties like 2,4-D, have focused on their microbial degradation. While the specific compound 2-amino-3-(2,3-difluorophenyl)propanoic acid is not mentioned, research in this area highlights the broader concern over the persistence of fluorinated compounds in the environment and the role of microorganisms in their breakdown. This area of study is crucial for understanding the environmental impact of such compounds and potential methods for their remediation or safe disposal (Liu & Avendaño, 2013).

properties

IUPAC Name

2-amino-3-(2,3-difluorophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2NO2/c10-6-3-1-2-5(8(6)11)4-7(12)9(13)14/h1-3,7H,4,12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSUXKFDPNKLPHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)F)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10371793
Record name 2,3-difluoro-dl-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10371793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-3-(2,3-difluorophenyl)propanoic Acid

CAS RN

236754-62-4
Record name 2,3-Difluorophenylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=236754-62-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-difluoro-dl-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10371793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 236754-62-4
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